((4,6-Bis(bis(methoxymethyl)amino)-1,3,5-triazin-2-yl)(methoxymethyl)amino)methanol
Overview
Description
NCX-1000 is a nitric oxide-releasing derivative of ursodeoxycholic acid. It has been studied for its potential therapeutic effects, particularly in the treatment of portal hypertension and liver cirrhosis. The compound selectively delivers nitric oxide to the liver, which helps in reducing intrahepatic resistance and ameliorating portal hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions: NCX-1000 is synthesized by adding a nitric oxide-releasing moiety to ursodeoxycholic acid. The specific synthetic route involves the esterification of ursodeoxycholic acid with a nitric oxide donor, such as 3-(nitrooxymethyl) phenyl ester .
Industrial Production Methods: The industrial production of NCX-1000 involves large-scale esterification reactions under controlled conditions to ensure the purity and efficacy of the final product. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: NCX-1000 undergoes various chemical reactions, including:
Oxidation: The nitric oxide-releasing moiety can undergo oxidation, leading to the release of nitric oxide.
Reduction: The compound can be reduced under certain conditions, affecting its nitric oxide-releasing capability.
Substitution: The ester linkage in NCX-1000 can be subjected to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed:
Oxidation: Release of nitric oxide and formation of oxidized derivatives.
Reduction: Formation of reduced derivatives with altered nitric oxide-releasing properties.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a nitric oxide donor in chemical reactions and studies.
Biology: Investigated for its effects on cellular signaling pathways involving nitric oxide.
Medicine: Explored for its therapeutic potential in treating liver diseases, particularly portal hypertension and liver cirrhosis. .
Mechanism of Action
NCX-1000 exerts its effects by selectively delivering nitric oxide to the liver. The nitric oxide released from NCX-1000 increases cyclic guanosine monophosphate (cGMP) concentrations in the liver, which helps in relaxing the hepatic vasculature and reducing intrahepatic resistance. This mechanism is particularly beneficial in conditions like portal hypertension, where increased intrahepatic resistance is a major concern .
Comparison with Similar Compounds
Ursodeoxycholic Acid: The parent compound of NCX-1000, used for treating liver diseases but lacks the nitric oxide-releasing capability.
S-nitroso-N-acetylpenicillamine: Another nitric oxide donor but not liver-specific.
Isosorbide Dinitrate: A nitric oxide donor used for cardiovascular conditions but not specifically targeted to the liver.
Uniqueness of NCX-1000: NCX-1000 is unique due to its selective delivery of nitric oxide to the liver, making it particularly effective in treating liver-specific conditions like portal hypertension. Unlike other nitric oxide donors, NCX-1000 combines the therapeutic benefits of ursodeoxycholic acid with the vasodilatory effects of nitric oxide, providing a dual mechanism of action .
Properties
IUPAC Name |
[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]-(methoxymethyl)amino]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N6O6/c1-22-7-18(6-21)12-15-13(19(8-23-2)9-24-3)17-14(16-12)20(10-25-4)11-26-5/h21H,6-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQALNNOQTGZTJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN(CO)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N6O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930024 | |
Record name | [{4,6-Bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl}(methoxymethyl)amino]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90930024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.41 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13822-63-4 | |
Record name | 1-[[4,6-Bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13822-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((4,6-Bis(bis(methoxymethyl)amino)-1,3,5-triazin-2-yl)(methoxymethyl)amino)methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013822634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [{4,6-Bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl}(methoxymethyl)amino]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90930024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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